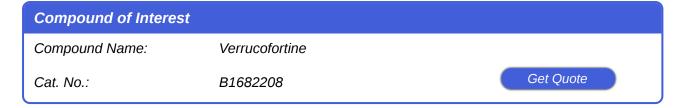


A Comparative Guide to the Metabolite Profiles of Verrucofortine-Producing Fungi

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolite profiles of fungi known to produce **Verrucofortine** and its structurally related alkaloid, roquefortine C. This objective comparison is supported by experimental data from peer-reviewed studies, detailing the methodologies used for metabolite profiling and presenting quantitative data where available.

Introduction

Verrucofortine, an indole alkaloid derived from tryptophan and leucine, is a secondary metabolite produced by certain species of the Penicillium genus, notably Penicillium verrucosum var. cyclopium.[1][2] Structurally similar to **Verrucofortine** is roquefortine C, a well-studied mycotoxin produced by numerous Penicillium species, including the industrially significant Penicillium roqueforti, which is used in the production of blue-veined cheeses.[3] Understanding the comparative metabolite profiles of these fungi is crucial for various fields, including drug discovery, food safety, and fungal biotechnology. This guide focuses on the comparison between P. verrucosum as a source of **Verrucofortine** and P. roqueforti as a producer of roquefortine C and other significant secondary metabolites.

Comparative Metabolite Production

While a direct, side-by-side quantitative comparison of **Verrucofortine** and roquefortine C production under identical experimental conditions is not extensively documented in a single study, analysis of various reports allows for a comparative overview. The following table







summarizes the known major indole alkaloids and other significant secondary metabolites produced by P. verrucosum and various populations of P. roqueforti.



Metabolite Class	Metabolite	Producing Fungus	Typical Production Levels	Reference
Indole Alkaloids	Verrucofortine	Penicillium verrucosum var. cyclopium	Data not extensively quantified in comparative studies.	[1][2]
Roquefortine C	Penicillium roqueforti	Up to 6,630 μg/kg in blue cheese.	[4]	
Penicillium polonicum	Presence identified.	[5]		
Cyclopenin	Penicillium verrucosum var. cyclopium	Present in small quantities.	[1][2]	
Cyclopenol	Penicillium verrucosum var. cyclopium	Present in small quantities.	[1][2]	
Polyketides	Verrucosidin	Penicillium verrucosum var. cyclopium	A major toxic metabolite.	[1][2]
Normethylverruc osidin	Penicillium verrucosum var. cyclopium	A novel metabolite identified alongside Verrucofortine.	[1]	
Penicillic Acid	Penicillium polonicum	Presence identified.	[5]	
Mycophenolic Acid	Penicillium roqueforti	Production varies significantly between cheese	[6]	_



		and non-cheese populations.		
Andrastin A	Penicillium roqueforti	Production is lower in domesticated cheese populations.	[6]	
PR Toxin	Penicillium roqueforti	Often absent in non-Roquefort cheese populations due to a gene mutation.	[6]	
Other Metabolites	Ergosterol	Penicillium verrucosum var. cyclopium	Present in small quantities.	[1][2]
3-O- Methylviridicatin	Penicillium verrucosum var. cyclopium	Present in small quantities.	[1][2]	
Aspterric Acid	Penicillium polonicum	Presence identified.	[5]	
Nephrotoxic Glycopeptides	Penicillium polonicum	Presence identified.	[5]	

Note: Production levels of secondary metabolites are highly dependent on the fungal strain, culture conditions (media, temperature, etc.), and extraction methods. The data presented are for illustrative purposes based on available literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the comparative metabolite profiling of **Verrucofortine**-producing fungi.



Fungal Culture and Metabolite Extraction

A standardized protocol for fungal culture and metabolite extraction is essential for comparative studies. The following is a composite protocol based on methodologies reported for Penicillium species.[7]

- Fungal Inoculation and Culture:
 - Fungal strains are inoculated on a suitable agar medium, such as Czapek Yeast Autolysate (CYA) agar.
 - Plates are incubated for 7 days at 25°C in the dark.
- · Extraction from Agar Plugs:
 - Five agar plugs (e.g., 7 mm diameter) are excised from the fungal colony.
 - The plugs are transferred to a vial containing a solvent mixture of dichloromethane, ethyl acetate, and methanol (3:2:1, v/v/v) with 1% (v/v) formic acid.
 - The vial is vortexed for 30 seconds and then sonicated for 30 minutes at room temperature.
 - The solvent extract is filtered, dried under a stream of nitrogen, and the residue is redissolved in 1 mL of methanol.
- Extraction from Liquid Culture:
 - The fungus is inoculated in a liquid medium, such as CYA broth, and incubated at 25°C for 10 days with shaking (100 rpm).
 - The fungal biomass is removed by filtration.
 - The cell-free culture broth is extracted three times with an equal volume of ethyl acetate.
 - The pooled ethyl acetate extracts are dried using a rotary evaporator.
 - The crude extract is reconstituted in 1 mL of methanol.



UPLC-QTOF-MS Analysis

Untargeted and targeted metabolite profiling is commonly performed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

- Chromatographic Separation:
 - System: Waters ACQUITY UPLC H-Class or equivalent.
 - Column: Reversed-phase C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over a set time to elute compounds with varying polarities.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 1-5 μL.
- Mass Spectrometry:
 - System: Waters Xevo G2 Q-TOF MS or equivalent.
 - Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
 - Capillary Voltage: 3.0 kV.
 - Sampling Cone Voltage: 30-40 V.
 - Source Temperature: 120°C.
 - Desolvation Temperature: 350-500°C.
 - Desolvation Gas Flow: 600-800 L/hr.



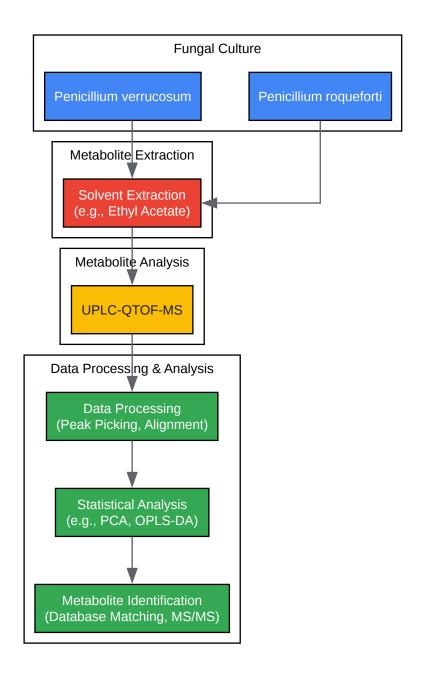
 Data Acquisition: Full scan mode from m/z 50 to 1200. MS/MS data can be acquired using data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes for structural elucidation.

Visualizations

Experimental Workflow for Comparative Metabolite Profiling

The following diagram illustrates a typical workflow for the comparative metabolite profiling of **Verrucofortine**-producing fungi.





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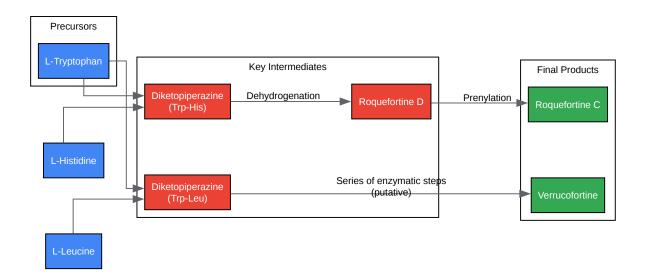
Caption: Experimental workflow for comparative metabolite profiling.

Putative Biosynthetic Pathway of Verrucofortine and Roquefortine C

The biosynthetic pathway for roquefortine C is well-characterized. While the specific gene cluster for **Verrucofortine** has not been fully elucidated, its structural similarity to roquefortine C allows for a putative comparative pathway to be proposed. Both alkaloids are derived from



the precursors L-tryptophan and either L-histidine (for roquefortine C) or L-leucine (for **Verrucofortine**).



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Caption: Comparative putative biosynthetic pathways.

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